An In-depth Technical Guide to (5S,6S)-5,6-Diphenylmorpholin-2-one: Structure, Stereochemistry, and Synthetic Implications
An In-depth Technical Guide to (5S,6S)-5,6-Diphenylmorpholin-2-one: Structure, Stereochemistry, and Synthetic Implications
Executive Summary: The morpholine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its favorable physicochemical properties and presence in numerous bioactive compounds.[1][2] This guide provides a detailed technical examination of a specific, stereochemically defined derivative, (5S,6S)-5,6-Diphenylmorpholin-2-one. We will dissect its core chemical structure, delve into the critical stereochemical properties imparted by the two chiral centers at the C5 and C6 positions, and explore its potential applications, particularly as a chiral auxiliary in asymmetric synthesis. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this unique molecular architecture.
Introduction to the Morpholin-2-one Scaffold
The morpholine heterocycle is a recurring motif in pharmaceuticals and bioactive molecules, prized for its metabolic stability, advantageous pharmacokinetic profile, and synthetic accessibility.[1] The morpholin-2-one variant, which incorporates a lactam (cyclic amide) functionality, provides a rigidified conformational framework and additional points for chemical modification. When substituted with bulky, stereochemically defined groups, such as the two phenyl rings in 5,6-diphenylmorpholin-2-one, the molecule adopts a well-defined three-dimensional shape. This conformational rigidity is a highly desirable trait in drug design for optimizing ligand-receptor interactions and in asymmetric synthesis for creating a predictable chiral environment.
Chemical Structure and Physicochemical Properties
The fundamental identity of (5S,6S)-5,6-Diphenylmorpholin-2-one is defined by its unique combination of atoms and their specific spatial arrangement.
| Property | Value | Source |
| IUPAC Name | (5S,6S)-5,6-diphenylmorpholin-2-one | - |
| Molecular Formula | C₁₆H₁₅NO₂ | [3][4][5] |
| Molecular Weight | 253.30 g/mol | [3][4][5] |
| CAS Number | Not readily available for (5S,6S) isomer. | - |
| Related Isomer CAS | 144538-22-7 for (5S,6R) isomer | [3][4] |
| Related Isomer CAS | 282735-66-4 for (5R,6S) isomer | [5] |
| Physical Form | Expected to be a solid at room temperature. |
Core Structure and Stereochemistry
(5S,6S)-5,6-Diphenylmorpholin-2-one possesses two contiguous stereocenters at positions C5 and C6. According to the Cahn-Ingold-Prelog priority rules, both centers are assigned the 'S' configuration. A crucial consequence of this (S,S) designation is that the two phenyl substituents are oriented cis to each other on the morpholin-2-one ring. This cis relationship dictates the overall topology of the molecule, forcing the six-membered ring into a specific conformation to accommodate the sterically demanding phenyl groups.
Caption: 2D structure of (5S,6S)-5,6-Diphenylmorpholin-2-one.
Conformational Analysis
The morpholin-2-one ring typically adopts a pseudo-chair or twist-boat conformation. In the case of the cis-5,6-diphenyl substitution, a classic chair conformation would force one of the bulky phenyl groups into a sterically unfavorable axial position. Therefore, the molecule likely adopts a distorted conformation that minimizes the steric repulsion between the two cis-phenyl groups and other ring atoms. This constrained conformation is key to its utility in stereoselective reactions, as it creates a well-defined and predictable chiral environment.
Stereoselective Synthesis
The synthesis of a specific stereoisomer like (5S,6S)-5,6-Diphenylmorpholin-2-one requires a strategy that exerts precise control over the formation of the two chiral centers. While protocols for other diastereomers are available, a logical approach for the (S,S) isomer would leverage a starting material where the required stereochemistry is pre-installed.
Proposed Synthetic Pathway
A robust strategy involves the cyclization of an enantiomerically pure amino alcohol. The ideal precursor for this synthesis is (1S,2S)-2-amino-1,2-diphenylethanol . This starting material contains both the C5 and C6 carbons with the correct (S,S) stereochemistry already established.
Experimental Protocol:
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Preparation of the Amine: Dissolve (1S,2S)-2-amino-1,2-diphenylethanol (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq), to the solution and cool to 0 °C in an ice bath.
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Acylation/Cyclization: Add a solution of bromoacetyl bromide (1.1 eq) in the same solvent dropwise to the cooled reaction mixture. The bromoacetyl bromide first acylates the amine, and the appended base then facilitates an intramolecular Williamson ether-type synthesis by deprotonating the hydroxyl group, which subsequently displaces the bromide to form the morpholin-2-one ring.
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Workup and Purification: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Caption: Proposed synthetic workflow for the target molecule.
Applications in Asymmetric Synthesis
The true value of a molecule like (5S,6S)-5,6-Diphenylmorpholin-2-one lies in its potential use as a chiral auxiliary . A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction, after which it is removed.[6]
Mechanism of Stereochemical Control
The efficacy of this molecule as a chiral auxiliary stems from its rigid conformation and the steric bulk of the two cis-phenyl groups. When an acyl group is attached to the ring nitrogen, subsequent enolate formation creates a planar, prochiral center. The two phenyl groups create a highly differentiated steric environment, effectively blocking one face of the enolate. This forces an incoming electrophile to approach from the opposite, less-hindered face, leading to a highly diastereoselective bond formation.
Example Workflow: Asymmetric Alkylation of an Enolate
Protocol:
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N-Acylation: React (5S,6S)-5,6-Diphenylmorpholin-2-one with an acyl chloride or anhydride (e.g., propanoyl chloride) in the presence of a base to form the N-acyl derivative.
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Enolate Formation: Treat the N-acyl derivative with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature (-78 °C) to cleanly generate the Z-enolate.
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Electrophilic Attack: Introduce an electrophile, such as methyl iodide or benzyl bromide. The electrophile will preferentially add to the enolate from the face opposite to the bulky phenyl groups.
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Auxiliary Cleavage: The newly formed, stereochemically enriched product can be cleaved from the auxiliary via hydrolysis (e.g., with LiOH/H₂O₂) or other methods to yield the desired chiral carboxylic acid derivative and recover the auxiliary for reuse.
Caption: Workflow for asymmetric alkylation using the chiral auxiliary.
Relevance in Drug Discovery and Development
Beyond its synthetic utility, the rigid 5,6-diphenylmorpholin-2-one scaffold is of significant interest in medicinal chemistry. The morpholine core is a well-established pharmacophore that can improve the pharmacokinetic properties of a drug candidate.[1][2] By using a stereochemically pure scaffold like the (5S,6S) isomer, medicinal chemists can:
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Create Rigid Analogs: Lock flexible drug molecules into a specific bioactive conformation to enhance potency and selectivity.
-
Explore Chemical Space: Use the phenyl groups as vectors to project substituents into specific regions of a target's binding pocket, allowing for systematic structure-activity relationship (SAR) studies.
-
Improve Metabolic Stability: The inherent stability of the morpholine ring can protect adjacent functional groups from metabolic degradation.
While direct biological activity data for this specific isomer is not widely published, related scaffolds like dihydropyrimidinones and other fused bicyclic systems are known to possess a wide range of pharmacological activities, highlighting the potential of such rigid heterocyclic systems in modern drug discovery.[7][8]
Conclusion
(5S,6S)-5,6-Diphenylmorpholin-2-one is a molecule of significant technical interest due to its well-defined and rigid stereochemical architecture. The cis orientation of the two phenyl groups creates a unique and sterically hindered environment, making it a promising candidate for application as a chiral auxiliary in asymmetric synthesis. Furthermore, its rigid scaffold presents an attractive template for the design of novel therapeutic agents in drug discovery. Future research focused on the scalable synthesis of this specific stereoisomer and its practical evaluation in both synthetic and biological contexts is warranted to fully unlock its potential.
References
-
NextSDS. (5R,6S)-5,6-diphenylmorpholin-2-one — Chemical Substance Information. [Link]
-
Remarchuk, T. P., et al. (2021). Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. Organic Letters, 23(15), 5969–5973. [Link]
-
Amoroso, R., et al. (1992). Diastereocontrolled Strecker reaction using (S)-5-phenylmorpholin-2-one. Journal of the Chemical Society, Perkin Transactions 1, (1), 163-167. [Link]
-
Wikipedia. Chiral auxiliary. [Link]
-
Ghosh, A., et al. (2019). Multicomponent Reaction for the Synthesis of 5,6-Dihydropyrrolo[2,1-a]isoquinolines. ACS Omega, 4(26), 21931–21943. [Link]
-
Della Sala, G., et al. (2012). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 77(8), 3793–3802. [Link]
-
Loza, V. V., et al. (2008). Synthesis of (5S)-5-Methylfuran-2(5H)-one and Its Dihydro Derivative. Russian Journal of Organic Chemistry, 44(12), 1804–1806. [Link]
-
Jardine, E. R., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752. [Link]
-
Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
-
Ordóñez, M., et al. (2011). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 55(3), 165-181. [Link]
-
Kumar, R., et al. (2017). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. European Journal of Medicinal Chemistry, 134, 349–376. [Link]
-
Lasierra, J. M., et al. (2021). Asymmetric synthesis of (1R,5S)‐2‐methyl‐6,7‐benzomorphan via Aza‐Prins reaction. Chirality, 33(10), 633-639. [Link]
-
Kim, D. H., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 26(3), 597. [Link]
-
Abbate, S., et al. (2010). Dynamic stereochemistry of chiral axes. Design and synthesis of stable atropisomers. AMS Dottorato. [Link]
-
SpectraBase. (2S,5S)-2,5-dimethylmorpholine. [Link]
-
Wang, H., et al. (2024). Novel 5,6-Fused and 6,6-Fused Bicyclic Compounds as 15-Prostaglandin Dehydrogenase Modulators. ACS Medicinal Chemistry Letters. [Link]
-
Correll, C. C., et al. (1986). Derivatives of 5,6-Diphenylpyridazin-3-one: Synthetic Antimitotic Agents Which Interact with Plant and Mammalian Tubulin at a New Drug-binding Site. Cancer Research, 46(4 Pt 2), 1889-93. [Link]
-
Zhang, Y., et al. (2019). Investigation of Metal-Organic Framework-5 (MOF-5) as an Antitumor Drug Oridonin Sustained Release Carrier. Polymers, 11(9), 1500. [Link]
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (5S,6R)-5,6-diphenylmorpholin-2-one 97% | CAS: 144538-22-7 | AChemBlock [achemblock.com]
- 4. (5S,6R)-5,6-Diphenyl-2-morpholinone | CymitQuimica [cymitquimica.com]
- 5. scbt.com [scbt.com]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel 5,6-Fused and 6,6-Fused Bicyclic Compounds as 15-Prostaglandin Dehydrogenase Modulators - PMC [pmc.ncbi.nlm.nih.gov]
